molecular formula C11H19NO5 B13989081 4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13989081
M. Wt: 245.27 g/mol
InChI Key: VIOFTYREMPLPMF-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxy group, and a carboxylic acid group. Its molecular formula is C12H21NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the hydroxy and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methylpropiophenone
  • 4-Hydroxy-2-quinolones
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,16)5-7(12)8(13)14/h7,16H,5-6H2,1-4H3,(H,13,14)

InChI Key

VIOFTYREMPLPMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)O

Origin of Product

United States

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